Thiophene Regiochemistry Drives JNK3 Inhibitory Potency: 3,5- vs. 2,6-Disubstitution Analogy
In the thiophenyl-pyrazolourea series, the 3,5-disubstituted thiophene regioisomer (analogue 6) achieved a JNK3 IC50 of 0.05 μM, while the 2,6-disubstituted analog (4) exhibited only 0.8 μM, representing a 16-fold potency gain attributable solely to regiochemistry. Although direct IC50 data for CAS 2034595-19-0 are not publicly available, it incorporates the same 3-thiophenyl connectivity as the optimized 3,5-disubstituted lead. This class-level inference indicates that the 3-thiophenyl isomer is expected to be significantly more active against JNK3 than its 2-thiophenyl counterpart (CAS 2034497-45-3) [1].
| Evidence Dimension | JNK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be closer to 0.05 μM based on 3-substituted thiophene SAR |
| Comparator Or Baseline | 2,6-Disubstituted thiophene analog (compound 4): IC50 = 0.8 μM; 2-thiophenyl isomer CAS 2034497-45-3: no reported IC50 |
| Quantified Difference | 16-fold lower IC50 for 3,5-disubstituted vs. 2,6-disubstituted thiophene in published SAR |
| Conditions | In vitro enzymatic JNK3 inhibition assay; IC50 values are mean of ≥2 experiments [1] |
Why This Matters
For scientists selecting a chemical probe for JNK3, the 3-thiophenyl isomer is the pharmacophoric attachment that confers low-nanomolar potency; procuring a 2-thiophenyl isomer risks a >10-fold loss in target engagement.
- [1] Feng, Y., Park, H., Bauer, L., Ryu, J. C., & Yoon, S. O. (2021). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 12(1), 24–29. View Source
